molecular formula C8H3BrF4N2 B13436835 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13436835
M. Wt: 283.02 g/mol
InChI Key: UBXCTHHFVJSRQC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI Key

UBXCTHHFVJSRQC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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